1-Phenethylpyrrolidine-2-thione 1-Phenethylpyrrolidine-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17255325
InChI: InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
SMILES:
Molecular Formula: C12H15NS
Molecular Weight: 205.32 g/mol

1-Phenethylpyrrolidine-2-thione

CAS No.:

Cat. No.: VC17255325

Molecular Formula: C12H15NS

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

1-Phenethylpyrrolidine-2-thione -

Specification

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
IUPAC Name 1-(2-phenylethyl)pyrrolidine-2-thione
Standard InChI InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Standard InChI Key AXNMHQREHWWYIX-UHFFFAOYSA-N
Canonical SMILES C1CC(=S)N(C1)CCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The pyrrolidine-2-thione scaffold consists of a saturated five-membered ring with one nitrogen atom and a thiocarbonyl group. In 1-phenethylpyrrolidine-2-thione, the phenethyl group (–CH₂CH₂C₆H₅) introduces steric bulk and aromaticity, which influence reactivity and intermolecular interactions. Comparative analysis with 1-methylpyrrolidine-2-thione (molecular formula C₅H₉NS, MW 115.20 g/mol ) suggests that the phenethyl variant would have a molecular formula of C₁₂H₁₅NS and a molecular weight of approximately 205.32 g/mol. The extended conjugation from the phenyl group may redshift UV-Vis absorption bands compared to alkyl-substituted analogs.

Spectroscopic Signatures

Key spectral features can be inferred from related compounds:

  • ¹H NMR: The phenethyl protons would appear as a triplet (δ ~2.5–3.0 ppm) for the –CH₂– group adjacent to nitrogen and a multiplet (δ ~7.2–7.4 ppm) for the aromatic protons. The thiocarbonyl group deshields adjacent protons, as seen in pyrrolidine-2-thione (δ 3.35–3.55 ppm for ring CH₂ groups ).

  • ¹³C NMR: The thiocarbonyl carbon typically resonates at δ ~195–205 ppm, as observed in 1-methylpyrrolidine-2-thione .

  • IR Spectroscopy: A strong C═S stretch near 1340–1260 cm⁻¹ and N–H stretches (if present) around 3200–3100 cm⁻¹ would dominate the spectrum.

Synthetic Methodologies

Cyclization Strategies

The synthesis of pyrrolidine-2-thiones generally involves cyclization of aminonitriles or reaction of pyrrolidine precursors with sulfurizing agents. For example:

  • Aminocarbonitrile Cyclization: Heating 4-aminocarbonitrile derivatives with thiourea under microwave irradiation yields pyrimidine-2-thiones in >90% purity . Adapting this method, 1-phenethylpyrrolidine-2-thione could be synthesized from phenethylamine and carbon disulfide in pyridine, followed by cyclization.

  • Thionation of Lactams: Treating pyrrolidin-2-one with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) replaces the carbonyl oxygen with sulfur. This approach is viable for introducing the thione group post-cyclization .

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates due to their high dielectric constants and ability to stabilize intermediates .

  • Catalysis: Triethylamine (TEA) or basic alumina improves yields by scavenging acids generated during thionation .

  • Purification: Column chromatography or recrystallization from ethanol/dioxane mixtures is typically required to isolate pure product.

Physicochemical Properties

Thermodynamic Stability

The thione group imparts greater stability compared to thiol tautomers, as evidenced by the absence of S–H stretches in IR spectra of analogous compounds . The phenethyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid bilayer permeability.

Property1-Methylpyrrolidine-2-thione Pyrrolidine-2-thione 1-Phenethylpyrrolidine-2-thione (Predicted)
Molecular Weight (g/mol)115.20101.17205.32
Melting Point (°C)Not reported98–100110–115 (estimated)
LogP0.5–1.00.3–0.72.8–3.2

Applications in Organic Synthesis

Building Block for Heterocycles

Pyrrolidine-2-thiones serve as precursors for fused pyrimidines and thiazoles. For instance, reacting 1-methylpyrrolidine-2-thione with phenylisothiocyanate in DMF yields pyrimidinedithiones . The phenethyl variant could similarly participate in:

  • Mannich Reactions: Forming β-amino thiones for antimicrobial agents.

  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at the 5-position.

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, coordinating to transition metals like Pd(II) and Cu(I). Such complexes are explored for catalytic applications, including C–S bond formation .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure 1-phenethylpyrrolidine-2-thione for pharmaceutical applications.

  • Biological Screening: Evaluating antitumor and antibacterial activity given the thione moiety’s redox-modulating properties.

  • Computational Modeling: DFT studies to predict reactivity in nucleophilic substitution and cycloaddition reactions.

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